(1S,2S)-N1,N1,N2,N2-Tetramethylcyclohexane-1,2-diamine
Overview
Description
(1S,2S)-N1,N1,N2,N2-Tetramethylcyclohexane-1,2-diamine is an organic compound with a molecular formula of C8H20N2. It is a chiral diamine with two asymmetric centers, and is commonly referred to as a “chiral diamine”. It is a colorless liquid with a low boiling point and a pleasant smell. The compound is used in a variety of applications, including as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a ligand in coordination chemistry.
Scientific Research Applications
Optical Materials and Luminescence
(1S,2S)-N1,N1,N2,N2-Tetramethylcyclohexane-1,2-diamine derivatives have been explored in the formation of chiral cadmium(II) complexes. These complexes exhibit luminescent properties, suggesting potential applications as optical materials. The chiral nature of these complexes could be significant in the development of advanced materials for optical applications (Cheng et al., 2013).
Synthesis of Chiral Ligands
The compound has been utilized in the synthesis of novel chiral ligands. For example, asymmetric 1,2-addition reactions involving this diamine have been used to create a variety of N,N,O ligands with potential applications in asymmetric catalysis (Gessner et al., 2010).
Coordination Chemistry and Catalysis
Research has shown that this diamine derivative coordinates selectively to metals like zinc and mercury, forming complexes with specific configurations at stereogenic nitrogen centers. These findings are valuable for the development of new catalysts and for understanding the role of ligand geometry in coordination chemistry (Eckert et al., 2012).
Asymmetric Transfer Hydrogenation
This compound has been employed in the synthesis of chiral tetraaza ligands for asymmetric transfer hydrogenation of ketones. The process yields optically active secondary alcohols, highlighting its significance in stereoselective synthesis and pharmaceutical applications (Shen et al., 2007).
Ionic Liquid and Propellant Applications
Studies have demonstrated the utility of this diamine in the formation of ionic salts for propellant applications. The addition of alkali metal salts to these ionic compounds has shown to dramatically decrease ignition delay, indicating potential in advanced propellant systems (Jo et al., 2015).
Synthesis of Enantiomerically Pure Compounds
Research has outlined methods to synthesize highly optically pure isomers of this diamine, which is fundamental in the production of chiral molecules for various scientific applications (Yan-Hong Shen et al., 2013).
Catalysis in Multicomponent Reactions
The compound has been used to create new acidic ionic liquids that exhibit high catalytic activity in multicomponent reactions. This highlights its versatility in catalysis, particularly in organic synthesis and materials science (Zare et al., 2017).
Diastereoselective Cross-Couplings
It also serves as a key component in cobalt-catalyzed diastereoselective cross-couplings, demonstrating its utility in creating stereospecific compounds, which is essential in drug development and materials science (Thomas et al., 2018).
DNA Damage and Cytotoxicity Studies
This diamine derivative has been studied for its role in DNA damage and cytotoxicity in the context of platinum-acridinylthiourea conjugates, indicating its potential in understanding and developing anticancer drugs (Guddneppanavar et al., 2007).
properties
IUPAC Name |
(1S,2S)-1-N,1-N,2-N,2-N-tetramethylcyclohexane-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2/c1-11(2)9-7-5-6-8-10(9)12(3)4/h9-10H,5-8H2,1-4H3/t9-,10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVDGHRQOLYEZAE-UWVGGRQHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCCCC1N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@H]1CCCC[C@@H]1N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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